molecular formula C15H13Cl2N5O B280128 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B280128
M. Wt: 350.2 g/mol
InChI Key: HMKCTZJIOYTTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, commonly referred to as DCPA, is a pyrazole-based herbicide that has been used extensively in agricultural practices. It is known for its ability to selectively inhibit the growth of grassy weeds, making it an effective tool for weed control in crops such as corn, soybeans, and wheat. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of DCPA in scientific research.

Mechanism of Action

DCPA selectively inhibits the growth of grassy weeds by interfering with the biosynthesis of essential amino acids in plants. It targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, DCPA disrupts the production of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
DCPA has been shown to have a number of biochemical and physiological effects on plants. It inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. It also disrupts the biosynthesis of essential amino acids, leading to the accumulation of toxic intermediates and the eventual death of the plant.

Advantages and Limitations for Lab Experiments

DCPA is a useful tool for studying the effects of herbicides on plant growth and development. It is highly selective for grassy weeds, making it an effective tool for weed control in crops such as corn, soybeans, and wheat. However, its use in scientific research is limited by its toxicity and potential environmental impact. It is important to use DCPA in a controlled environment and to follow proper safety protocols when handling the chemical.

Future Directions

There are a number of potential future directions for research involving DCPA. One area of interest is the development of new herbicides based on the structure of DCPA. Researchers are also interested in investigating the potential effects of DCPA on non-target organisms and the environment. Additionally, there is growing interest in the use of DCPA as a tool for studying the effects of herbicides on soil microbiota and the potential for herbicide resistance to develop in these organisms.

Synthesis Methods

DCPA is synthesized from 2,6-dichlorobenzyl chloride, 4-amino-1H-pyrazole, and 3-methyl-1H-pyrazole-5-carboxylic acid through a series of reactions. The synthesis method involves the use of hazardous chemicals and requires expertise in organic chemistry.

Scientific Research Applications

DCPA has been used in scientific research as a tool to study the effects of herbicides on plant growth, development, and physiology. It has been shown to inhibit photosynthesis and interfere with the biosynthesis of essential amino acids in plants. DCPA has also been used to investigate the role of herbicides in the development of herbicide-resistant weeds.

Properties

Molecular Formula

C15H13Cl2N5O

Molecular Weight

350.2 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13Cl2N5O/c1-21-6-5-14(20-21)15(23)19-10-7-18-22(8-10)9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3,(H,19,23)

InChI Key

HMKCTZJIOYTTJL-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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